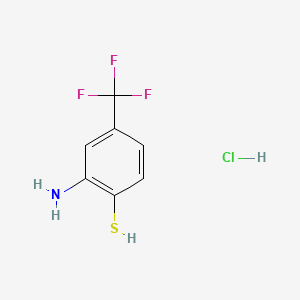

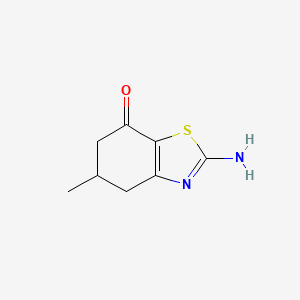

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

概要

説明

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one often involves multistep processes. For example, one study discusses the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are synthesized through reactions involving various compounds, including 4-(4-methylbenzoxy)benzaldehyde (Yüksek et al., 2015).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties of such compounds. Ćaleta et al. (2003) studied the crystal structure of similar compounds, revealing insights into bond distances and angles, which are crucial for understanding the molecular structure (Ćaleta et al., 2003).

Chemical Reactions and Properties

Chemical reactions of related compounds often involve complex processes. For instance, Ohkata et al. (1985) investigated the alkylation and oxidation of a related compound, highlighting the intricacies of chemical reactions involving these types of molecules (Ohkata et al., 1985).

Physical Properties Analysis

Understanding the physical properties, including solubility, melting point, and stability, is essential for practical applications. Studies like Chan et al. (1977), which focus on the synthesis and X-ray structure analysis, provide valuable insights into the physical properties of similar compounds (Chan et al., 1977).

Chemical Properties Analysis

The chemical properties, such as reactivity, are critical for predicting how these compounds will behave under different conditions. Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, providing valuable information on their chemical properties (Forlani et al., 2006).

科学的研究の応用

Synthesis and Biological Activities

Research on 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has primarily focused on its synthesis and potential biological activities. Ghorab, Ismail, and Abdala (2010) investigated the reactivity of related compounds, leading to the synthesis of novel triazoloquinazolines and triazinoquinazolines with promising antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdala, 2010).

Antitumor Properties

Hutchinson et al. (2001) and Bradshaw et al. (2002) explored fluorinated 2-(4-aminophenyl)benzothiazoles, uncovering their potent cytotoxic properties in vitro against specific human breast cancer cell lines. These studies highlight the potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001); (Bradshaw et al., 2002).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds structurally related to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Chemotherapeutic Potential

Leong et al. (2006) and Kashiyama et al. (1999) studied the chemical properties and reactions of similar thiazole compounds, shedding light on their potential as chemotherapeutic agents. Their findings contribute to understanding the mechanisms behind the antitumor specificity of benzothiazole derivatives (Leong et al., 2006); (Kashiyama et al., 1999).

特性

IUPAC Name |

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDDTBSIZZDZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373403 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one | |

CAS RN |

375825-03-9 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。